

SR2211: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors

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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

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For researchers and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of **SR2211**, a known inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (ROR γ), with other nuclear receptors. The information presented is based on available experimental data to aid in the objective assessment of **SR2211**'s performance and potential off-target effects.

Summary of SR2211's Selectivity Profile

SR2211 is a potent and highly selective inverse agonist for ROR γ . Experimental data demonstrates that its primary activity is centered on ROR γ , with significantly less or no activity observed against a panel of other nuclear receptors at comparable concentrations. This high degree of selectivity is a critical attribute for its use as a specific chemical probe for ROR γ function and as a potential therapeutic agent.

Quantitative Analysis of SR2211 Cross-Reactivity

The following tables summarize the available quantitative data on the binding affinity and functional activity of **SR2211** against various nuclear receptors.

Table 1: Binding Affinity of **SR2211** for ROR γ

Receptor	Assay Type	Parameter	Value (nM)
ROR γ	Scintillation Proximity Assay (SPA)	Ki	105 ^[1]

Table 2: Functional Activity of **SR2211** against a Panel of Nuclear Receptors

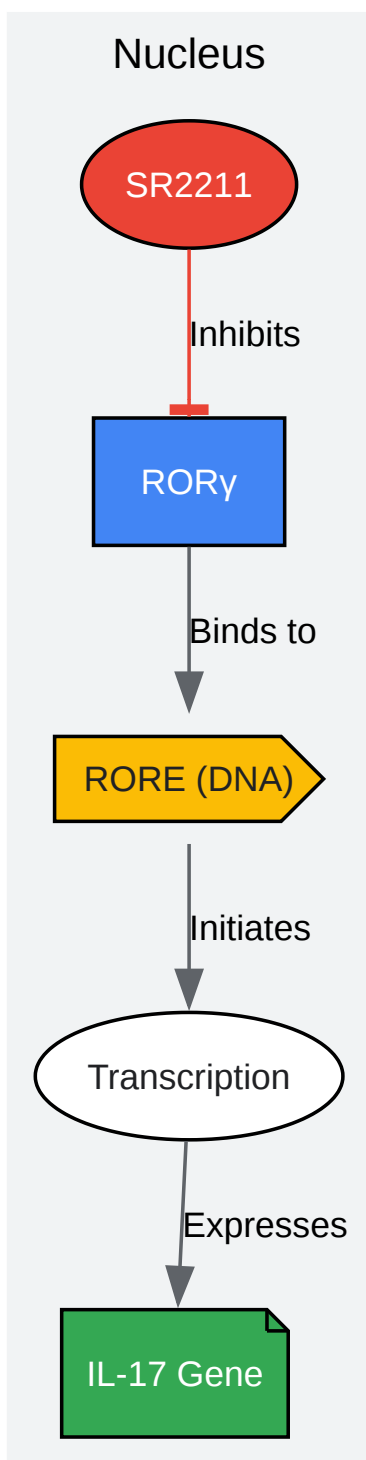
Receptor	Assay Type	Parameter	Value (nM)	Result
ROR γ	Gal4-DBD Transactivation Assay	IC50	~320[1]	Potent Inverse Agonist
ROR α	Gal4-DBD Transactivation Assay	-	>10,000	No significant activity[1]
LXR α	Gal4-DBD Transactivation Assay	-	>10,000	Very weak activation at high concentrations[1]
FXR	Gal4-DBD Transactivation Assay	-	>10,000	No significant activity[1]
RAR α , RAR β , RAR γ	Not Available	-	-	Data not publicly available
RXR α , RXR β , RXR γ	Not Available	-	-	Data not publicly available
PPAR α , PPAR γ , PPAR δ	Not Available	-	-	Data not publicly available
Glucocorticoid Receptor (GR)	Not Available	-	-	Data not publicly available
Estrogen Receptor (ER α , ER β)	Not Available	-	-	Data not publicly available
Androgen Receptor (AR)	Not Available	-	-	Data not publicly available

Data for RARs, RXRs, PPARs, and steroid hormone receptors were not found in the public domain during the literature search for this guide.

Signaling Pathway and Experimental Workflow

RORy Signaling Pathway and Point of **SR2211** Intervention

The following diagram illustrates the canonical signaling pathway of RORy and the mechanism of inhibition by **SR2211**. RORy, upon binding to its response elements (ROREs) on DNA, typically promotes the transcription of target genes, such as IL-17. **SR2211**, as an inverse agonist, binds to the ligand-binding domain of RORy, preventing its transcriptional activity.

ROR γ Signaling Pathway and SR2211 Inhibition

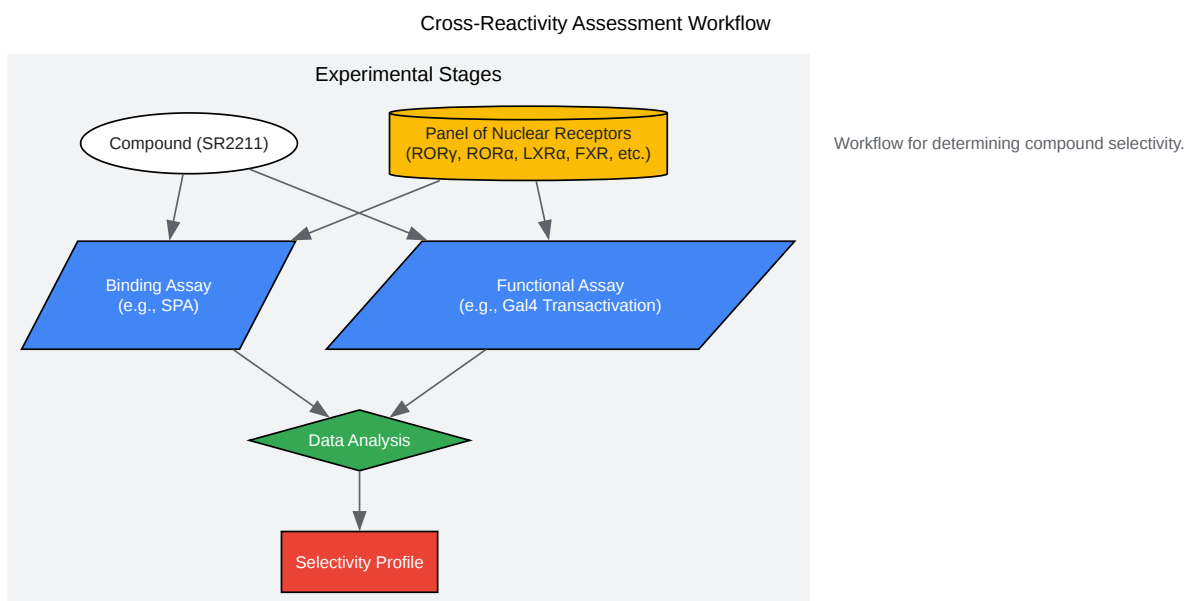
SR2211 inhibits ROR γ -mediated transcription.

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Caption: **SR2211** acts as an inverse agonist, binding to ROR γ and inhibiting its transcriptional activity.

Experimental Workflow for Assessing Cross-Reactivity

The diagram below outlines a typical workflow used to assess the cross-reactivity of a compound like **SR2211** against a panel of nuclear receptors. This workflow combines binding assays to determine affinity and functional assays to measure the compound's effect on receptor activity.



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Caption: A generalized workflow for determining the selectivity profile of a test compound.

Detailed Experimental Protocols

1. Scintillation Proximity Assay (SPA) for Binding Affinity

This assay is used to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

- Materials:
 - GST-tagged ROR γ ligand-binding domain (LBD) protein.
 - [^3H]-labeled standard ROR γ ligand (e.g., 25-hydroxycholesterol).
 - Glutathione-coated SPA beads.
 - Assay buffer (e.g., PBS with 0.1% BSA).
 - Test compound (**SR2211**) at various concentrations.
 - Microplates (e.g., 96-well or 384-well).
 - Scintillation counter.
- Procedure:
 - A mixture of the GST-ROR γ LBD protein and glutathione-coated SPA beads is prepared in the assay buffer and incubated to allow the protein to bind to the beads.
 - The radiolabeled ligand and varying concentrations of the test compound (**SR2211**) are added to the wells of the microplate.
 - The protein-bead mixture is then added to each well.
 - The plate is incubated to allow the binding reaction to reach equilibrium.
 - The plate is read in a scintillation counter. When the radiolabeled ligand binds to the receptor on the SPA bead, the radioisotope is close enough to excite the scintillant in the bead, producing a light signal.
 - The signal intensity is inversely proportional to the binding of the test compound. The IC_{50} is calculated from the dose-response curve and converted to a K_i value.

2. Gal4 DNA-Binding Domain (DBD) Transactivation Assay for Functional Activity

This cell-based reporter gene assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

- Materials:
 - Mammalian cell line (e.g., HEK293T).
 - Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of the nuclear receptor of interest (e.g., Gal4-ROR γ LBD).
 - Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
 - Transfection reagent.
 - Cell culture medium and reagents.
 - Test compound (**SR2211**) at various concentrations.
 - Luciferase assay system.
 - Luminometer.
- Procedure:
 - Cells are seeded in microplates and co-transfected with the Gal4-NR LBD expression plasmid and the Gal4 UAS-luciferase reporter plasmid.
 - After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (**SR2211**).
 - The cells are incubated for a further period (e.g., 24 hours) to allow for compound-induced changes in luciferase expression.
 - The cell culture medium is removed, and the cells are lysed.

- The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
- The effect of the compound on the transcriptional activity of the nuclear receptor is determined by the change in luciferase activity. For an inverse agonist like **SR2211**, a decrease in luciferase signal is expected for constitutively active receptors like ROR γ . The IC50 value is determined from the dose-response curve.

Conclusion

The available data strongly indicates that **SR2211** is a highly selective inverse agonist for ROR γ . It displays potent inhibition of ROR γ activity with minimal to no cross-reactivity against ROR α , LXR α , and FXR. While comprehensive data for its activity against other nuclear receptors such as RARs, RXRs, PPARs, and steroid hormone receptors is not readily available in the public domain, the existing evidence supports its utility as a specific tool for studying ROR γ biology. For definitive conclusions on its complete selectivity profile, further experimental validation against a broader panel of nuclear receptors would be required.

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References

- 1. Identification of SR2211: a potent synthetic ROR γ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
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